Chlorodimethylsilane

Organic synthesis Deoxygenative halogenation Carbonyl reduction

Researchers requiring a combined hydride and chloride source for deoxygenative chlorination often face reagent incompatibility and byproduct formation. Chlorodimethylsilane (DMCS) solves this via its unique Si-H/Si-Cl dual functionality, enabling one-pot aromatic ketone-to-alkyl chloride conversion in 79-100% yield with broad functional group tolerance (MeSO₂-, NO₂-, NC-, HOOC-). Key advantages: • Eliminates need for separate hydride/chloride reagents in FeCl₃/EtOAc systems • Avoids β-methylchalcone byproducts (up to 82%) observed with HMeSiCl₂ analogs • Enables metal-free reductive etherification for polyether synthesis (Mw up to 110.4 kDa, 93% alternating units) • Functions as hydrosilylation agent and vapor-phase surface modifier Supplied at ≥95% purity (GC); ships under temperature-controlled conditions.

Molecular Formula C2H6Cl2Si
(CH3)2SiCl2
C2H6ClSi
Molecular Weight 93.61 g/mol
CAS No. 1066-35-9
Cat. No. B094632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorodimethylsilane
CAS1066-35-9
Molecular FormulaC2H6Cl2Si
(CH3)2SiCl2
C2H6ClSi
Molecular Weight93.61 g/mol
Structural Identifiers
SMILESC[Si](C)Cl
InChIInChI=1S/C2H6ClSi/c1-4(2)3/h1-2H3
InChIKeyQABCGOSYZHCPGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: reaction

Chlorodimethylsilane Overview and Specifications


Chlorodimethylsilane (CAS 1066-35-9), also known as dimethylchlorosilane or DMCS, is a monofunctional organochlorosilane with the molecular formula (CH₃)₂SiHCl [1]. It belongs to the methylchlorosilane class and features a single Si-Cl bond, a reactive Si-H hydride moiety, and two methyl substituents. Standard commercial specifications include a purity of ≥95.0% (GC), a boiling point of 34–37 °C, a density of 0.87 g/mL at 25 °C, and a flash point of –20 °C . This compound serves as a versatile hydrosilylation agent, a reducing agent, and a key building block for silicone polymer synthesis [1][2].

Why Chlorodimethylsilane Cannot Be Substituted


Chlorosilanes exhibit widely divergent reactivity profiles based on the number and nature of substituents bonded to the silicon center. Chlorodimethylsilane (m=2 in the Cl₃₋ₘMeₘSiH series) occupies a distinct intermediate position in reactivity hierarchies: it is less reactive than trichlorosilane (m=0) but substantially more reactive than trimethylchlorosilane (m=3) [1]. The presence of both a single Si-Cl bond and a single Si-H hydride within the same molecule is a defining characteristic that distinguishes it from dichlorodimethylsilane (two Si-Cl bonds, no Si-H) and trimethylchlorosilane (one Si-Cl bond, no Si-H) [2]. In catalytic deoxygenative chlorination reactions, chlorodimethylsilane provides both hydride and chloride sources simultaneously, eliminating the need for separate reagents [3]. Substituting with analogs alters reaction pathways, yields, and product distributions due to differences in electrophilicity, steric bulk, and the availability of reactive hydride functionality [4].

Chlorodimethylsilane Performance Evidence


Deoxygenative Chlorination vs. Dichloromethylsilane

In FeCl₃-catalyzed deoxygenative chlorination of carbonyl compounds, the HMe₂SiCl (chlorodimethylsilane) system demonstrated superior substrate applicability and clean product formation compared to the HMeSiCl₂ (dichloromethylsilane) system [1]. While HMe₂SiCl converted aromatic ketones to chlorides in good-to-excellent yields (79%–100%), the HMeSiCl₂ system produced substantial β-methylchalcone byproducts and failed to convert aliphatic ketones [1][2]. The electrophilicity difference (HMeSiCl₂ is more electrophilic due to a second chlorine atom) drives divergent reaction pathways, with HMeSiCl₂ preferentially undergoing alcoholysis to enol silyl ethers rather than direct deoxychlorination [2].

Organic synthesis Deoxygenative halogenation Carbonyl reduction

Friedel-Crafts Alkylation Reactivity Hierarchy

In AlCl₃-catalyzed Friedel-Crafts alkylation of benzene with (ω-chloroalkyl)silanes, reactivity increases with the number of methyl substituents at silicon. The established reactivity order for (ω-chloroalkyl)silanes is m=3 > m=2 > m=1 > m=0, where m represents the number of methyl groups [1]. Chlorodimethylsilane (m=2) occupies a precise intermediate position, more reactive than methyldichlorosilane (m=1) but less reactive than trimethylchlorosilane (m=3). Notably, compounds with m=3 undergo product decomposition at room temperature, yielding trimethylchlorosilane, toluene, and xylene rather than the intended alkylation product, while m=2 species provide stable alkylation outcomes without decomposition [1].

Friedel-Crafts alkylation Organosilicon chemistry Lewis acid catalysis

Reductive Etherification Efficiency Advantage

In reductive etherification reactions (RER) applied to macromolecular engineering, chlorodimethylsilane (CDMS) demonstrated superior efficiency compared to other silane compounds tested [1]. A systematic investigation of alternative silanes for RER on polyketone platforms revealed that none provided as high efficiency as CDMS-mediated RER [1]. Using CDMS, polyethers with molecular weights up to 110.4 kDa and alternating unit content up to 93% were obtained [1]. The compound functions as both a Lewis acid and a reducing agent without requiring additional additives, enabling a straightforward one-pot methodology [1].

Polymer chemistry Reductive etherification Post-polymerization modification

Hydrosilylation in Ferrocene Synthesis

In the synthesis of 5-(dimethylsilyl)pentylalkylferrocene-grafted hydroxyl-terminated polybutadiene (HTPB), chlorodimethylsilane was employed in a Grignard reaction sequence to introduce the dimethylsilyl functionality [1]. Reaction of 5-chloropentylferrocene-derived Grignard reagents with chlorodimethylsilane in THF afforded the corresponding (5-alkylferrocenylpentyl)dimethylsilane products in isolated yields of 82–87% [1]. This represents a reproducible and high-yielding protocol for installing the dimethylsilyl group in organometallic architectures [1].

Organometallic synthesis Hydrosilylation Ferrocene chemistry

Low Boiling Point Purification Advantage

Chlorodimethylsilane exhibits a boiling point of 34–37 °C at atmospheric pressure . This low boiling point is significantly lower than that of dichlorodimethylsilane (70 °C) and chlorotrimethylsilane (57 °C), and substantially lower than methyltrichlorosilane (66 °C) [1]. The lower boiling point enables simpler distillation-based purification and recovery, reducing energy input and thermal exposure during workup procedures [1]. This property difference stems from the monofunctional Si-Cl substitution pattern combined with the low molecular weight (94.61 g/mol) .

Physical properties Purification Process chemistry

Chlorodimethylsilane Validated Applications


Deoxygenative Chlorination of Aromatic Ketones

Chlorodimethylsilane enables a one-pot deoxygenative chlorination of aromatic ketones to alkyl chlorides without requiring separate hydride and chloride sources. The HMe₂SiCl/FeCl₃/EtOAc system converts a wide range of aromatic ketones to chlorides in 79–100% yields with tolerance for reducible functional groups including MeSO₂-, NO₂-, NC-, CH₃OOC-, and HOOC- [1]. This method avoids the β-methylchalcone byproducts (up to 82% yield) and aliphatic ketone conversion failure observed with the HMeSiCl₂/FeCl₃/EtOAc system [1][2].

Reductive Etherification for Polymer Synthesis

Chlorodimethylsilane serves as a dual-function Lewis acid and reducing agent in reductive etherification reactions (RER) without requiring additional additives [1]. This methodology has been validated for post-polymerization modification of polyketone platforms and for direct polyether synthesis from dialdehydes and diols, producing polymers with molecular weights up to 110.4 kDa and alternating unit content up to 93% [1]. The approach enables a straightforward, metal-free route to functional polymers under mild conditions [1].

Olefin Hydrosilylation

Chlorodimethylsilane functions as a hydrosilylation agent for introducing dimethylsilyl functionality across carbon-carbon double and triple bonds in the presence of platinum or iridium catalysts [1][2]. The compound has demonstrated utility in hydrosilylation of tetravinylsilane, vinyltrimethylsilane, and 1-hexene, and is employed industrially as an end-capping reagent for producing α- and α,ω-hydrosiloxane-terminated silicone polymers [1][2].

Hydrophobic Surface Modification

Chlorodimethylsilane is employed in vapor-phase deposition processes for modifying surfaces in semiconductor and electronics applications [1]. The compound reacts with surface hydroxyl groups to form covalently bound dimethylsilyl layers, imparting hydrophobic character to glass, metal, and polymer substrates [2]. Its relatively low boiling point (34–37 °C) facilitates vapor-phase delivery compared to higher-boiling chlorosilane alternatives .

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